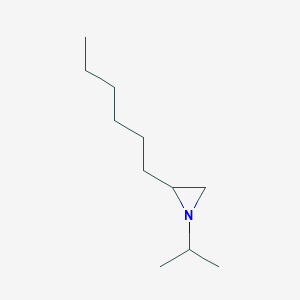
2-Hexyl-1-(propan-2-yl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-1-(propan-2-yl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules. Aziridines are known for their significant ring strain and their proclivity towards ring-opening reactions, making them versatile precursors for diverse amine products . The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridines, including 2-Hexyl-1-(propan-2-yl)aziridine, can be achieved through several methods. One common approach involves the coupling of amines and alkenes via an electrogenerated dication . This method allows for the transformation of unactivated alkenes into aziridines under basic conditions. Another approach involves the use of electrophilic nitrogen sources, such as iminoiodinane or nitrene precursors, which serve as both the stoichiometric oxidant and the nitrogen source .
Industrial Production Methods
Industrial production of aziridines often involves the use of high-energy electrophilic nitrogen reagents to achieve the desired transformation. The process typically requires careful control of reaction conditions to ensure the stability and reactivity of the intermediates. The use of commercially available amine nucleophiles and oxidative alkene activation are key strategies in the industrial synthesis of aziridines .
化学反応の分析
Types of Reactions
2-Hexyl-1-(propan-2-yl)aziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the aziridine ring into an open-chain amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted aziridines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include electrophilic nitrogen sources, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from the reactions of this compound include various substituted amines, amine oxides, and open-chain amines. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
科学的研究の応用
2-Hexyl-1-(propan-2-yl)aziridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Hexyl-1-(propan-2-yl)aziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, leading to biological effects such as alkylation and crosslinking . The compound’s reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, which can modulate its basicity and nucleophilicity .
類似化合物との比較
Similar Compounds
Aziridine: The parent compound of the aziridine class, known for its high reactivity and ring strain.
2-Phenyl-1-(propan-2-yl)aziridine: A similar compound with a phenyl group, which affects its reactivity and applications.
Uniqueness
2-Hexyl-1-(propan-2-yl)aziridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
736960-67-1 |
|---|---|
分子式 |
C11H23N |
分子量 |
169.31 g/mol |
IUPAC名 |
2-hexyl-1-propan-2-ylaziridine |
InChI |
InChI=1S/C11H23N/c1-4-5-6-7-8-11-9-12(11)10(2)3/h10-11H,4-9H2,1-3H3 |
InChIキー |
USBXXYFVZMFXMD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CN1C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B12516026.png)
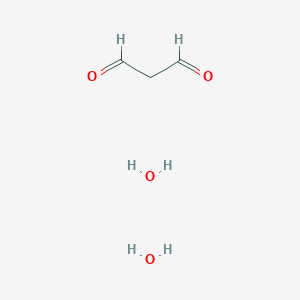
![1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B12516036.png)
![1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol](/img/structure/B12516040.png)
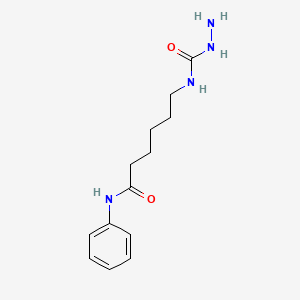
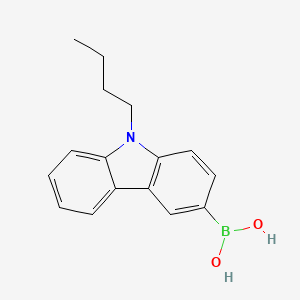
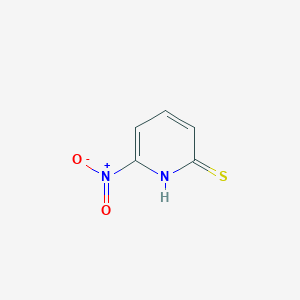
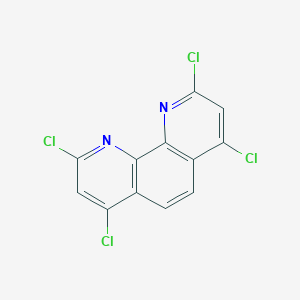
![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)
![3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516097.png)
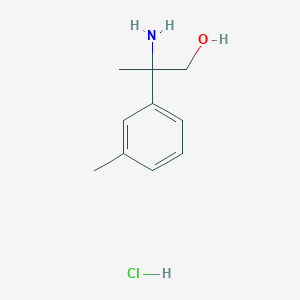
![N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine](/img/structure/B12516108.png)

![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)
